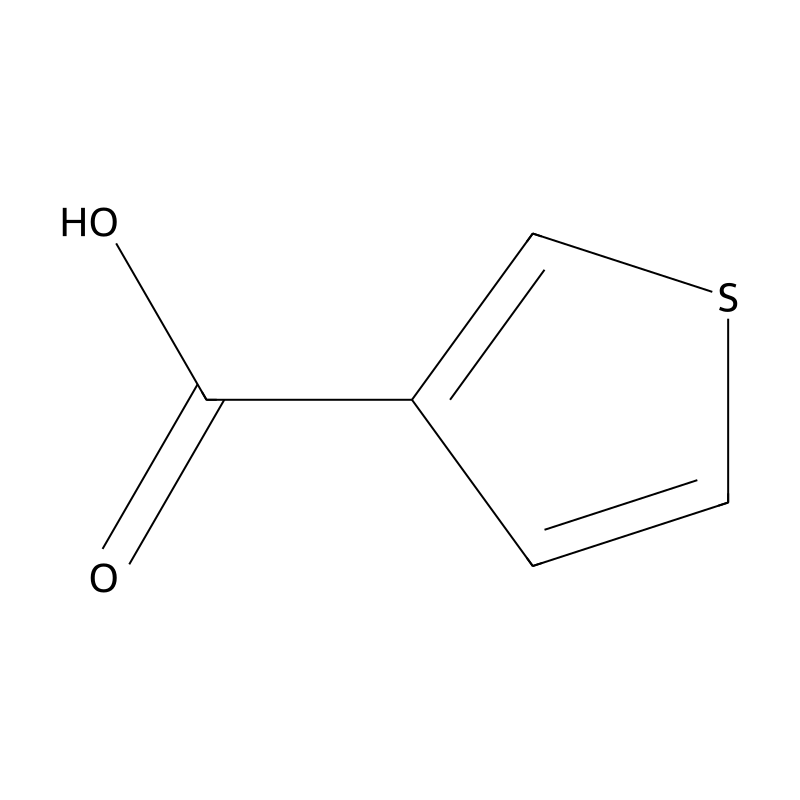

Thiophene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Novel Acetylene Monomer

It has been employed in the preparation of a novel acetylene monomer, a crucial component for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate), a type of polymer with potential applications in various fields [].

Oxazolines and Oxazoles

This acid can be used as a starting material for the synthesis of oxazolines and oxazoles, which are heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Thiophene-3-carboxylic acid is an aromatic compound characterized by a thiophene ring substituted with a carboxylic acid group at the third position. Its molecular formula is C₅H₄O₂S, and it has a molecular weight of approximately 128.15 g/mol. The compound is soluble in water at 20°C to a concentration of about 4.3 g/L . Its melting point ranges from 137°C to 141°C .

- Specific data on toxicity is limited. However, as with most organic acids, it is advisable to handle 3-Thiophenecarboxylic acid with care, wearing gloves and eye protection to avoid skin and eye irritation.

Please Note:

- The information on the mechanism of action is not available in the context of scientific research readily available.

- Substitution Reactions: The carboxylic acid group can undergo substitution reactions under specific conditions, allowing for the introduction of different substituents .

- Cyclization Reactions: Depending on the reaction conditions, it may undergo intramolecular cyclization, forming new cyclic structures .

- Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially leading to the formation of new functional groups .

- Cross-Coupling Reactions: The compound can engage in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds .

Thiophene-3-carboxylic acid exhibits notable biological activities. It has been utilized in the development of D-amino acid inhibitors, which are essential for understanding structure-function relationships in biological systems. This compound's unique structure allows it to interact with various biological targets, making it a candidate for pharmaceutical development .

Several synthesis methods exist for thiophene-3-carboxylic acid:

- Haloform Reaction: This method involves the conversion of thienyl methyl ketones into thiophenecarboxylic acids through halogenation followed by hydrolysis .

- Carboxylation Reactions: Thiophene derivatives can be carboxylated using carbon dioxide under specific conditions to yield thiophene-3-carboxylic acid.

- Oxidative Methods: Oxidation of appropriate thiophene derivatives can also lead to the formation of this compound.

Thiophene-3-carboxylic acid finds applications in various fields:

- Polymer Chemistry: It is used as a precursor for novel acetylene monomers required in synthesizing poly(2-methylbut-2-enyl thiophene-3-carboxylate) and related polymers .

- Pharmaceuticals: The compound is involved in drug development, particularly as a lead compound for designing inhibitors targeting D-amino acids.

- Organic Synthesis: It serves as a building block in synthesizing other complex organic molecules.

Thiophene-3-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methylthiophene-3-carboxylic acid | C₆H₆O₂S | Contains a methyl group at the second position |

| 4-Methylthiophene-3-carboxylic acid | C₆H₆O₂S | Methyl group at the fourth position |

| Thiophene-3,4-dicarboxylic acid | C₆H₆O₄S | Contains two carboxylic acid groups |

| 2-Chlorothiophene-3-carboxylic acid | C₅H₄ClO₂S | Chlorine substitution at the second position |

| 2-Fluorothiophene-3-carboxylic acid | C₅H₄FO₂S | Fluorine substitution at the second position |

Uniqueness

Thiophene-3-carboxylic acid's uniqueness lies in its specific substitution pattern on the thiophene ring, which influences its reactivity and biological interactions compared to other similar compounds. Its role as a precursor in polymer synthesis and its potential therapeutic applications further distinguish it within this chemical family.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Insight into the structural requirements of thiophene-3-carbonitriles-based MurF inhibitors by 3D-QSAR, molecular docking and molecular dynamics study

Mohammed Afzal Azam, Srikanth JupudiPMID: 28768454 DOI: 10.1080/10799893.2017.1360354

Abstract

The discovery of clinically relevant inhibitors against MurF enzyme has proven to be a challenging task. In order to get further insight into the structural features required for the MurF inhibitory activity, we performed pharmacophore and atom-based three-dimensional quantitative structure-activity relationship studies for novel thiophene-3-carbonitriles based MurF inhibitors. The five-feature pharmacophore model was generated using 48 inhibitors having ICvalues ranging from 0.18 to 663 μm. The best-fitted model showed a higher coefficient of determination (R

= 0.978), cross-validation coefficient (Q

= 0.8835) and Pearson coefficient (0.9406) at four component partial least-squares factor. The model was validated with external data set and enrichment study. The effectiveness of the docking protocol was validated by docking the co-crystallized ligand into the catalytic pocket of MurF enzyme. Further, binding free energy calculated by the molecular mechanics generalized Born surface area approach showed that van der Waals and non-polar solvation energy terms are the main contributors to ligand binding in the active site of MurF enzyme. A 10-ns molecular dynamic simulation was performed to confirm the stability of the 3ZM6-ligand complex. Four new molecules are also designed as potent MurF inhibitors. These results provide insights regarding the development of novel MurF inhibitors with better binding affinity.

Practical preparation of ethyl 2-methylthiophene-3-carboxylate

Masakazu Kogami, Nobuhide WatanabePMID: 21628923 DOI: 10.1248/cpb.59.797

Abstract

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate (5) was devised. This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions, and enabled to prepare 5 in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale.Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory

Salvatore Profeta Jr, V S Senthil Kumar, Richard Austin, S Stanley YoungPMID: 20060346 DOI: 10.1016/j.jmgm.2009.11.008

Abstract

In the course of investigating the propensity of aromatic acids to react with selected nucleophiles, we came across an interesting difference in yields for two structurally similar thiophene carboxylic acids. Given that these yields were consistent across more than 40 repetitions for each structure, we felt that the difference was real, and worth exploration. To extract the potential steric and electronic origins of such differences, we employed both DFT B3LYP/6-31G* and HF/6-311+G** levels of theory to evaluate structures and energetics. Two somewhat different pictures emerge of the origin of the differences between the carboxylic acids and their individual conformations. In particular, Hartree-Fock calculations with the larger 6-311+G** basis set, which includes multiple diffuse functions, show a profound difference in the delocalization of the LUMO, relative to the DFT method which, expectedly, provides a more localized picture of the contributions to the LUMO. For each of the conformers, the molecular electrostatic potential and the ionization potential (ESP and IP, respectively), together with charge distributions, dipole moments and orbital energies have been explored. A potential explanation for the somewhat more reactive character of the thiophene-2-carboxylic acid appears to arise from the presence of a conformer which has an internal hydrogen bond to the thiophene sulfur, which, in turn, polarizes the acid function significantly relative to other conformers, and optimizes the angle of attack of the nucleophile.2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice

Jin Zhang, Li-na Zhang, Dong-mei Chen, Yan-yun Fu, Feng Zhang, Ling-ling Yang, Chun-mei Xia, Hao-wen Jiang, Chun-lan Tang, Zhi-fu Xie, Fan Yang, Jia Li, Jie Tang, Jing-ya LiPMID: 25832429 DOI: 10.1038/aps.2014.149

Abstract

Sterol-regulatory element binding proteins (SREBPs) are major transcription factors that regulate liver lipid biosynthesis. In this article we reported a novel synthetic compound 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) that inhibited the SREBP-1c pathway, and effectively reduced hepatic lipid accumulation in diet-induced obesity (DIO) mice.A luciferase reporter driven by an SRE-containing promoter transfected into HepG2 cells was used to discover the compound. Two approaches were used to evaluate the lipid-lowering effects of ZJ001: (1) diet-induced obesity (DIO) mice that were treated with ZJ001 (15 mg·kg(-1)·d(-1), po) for 7 weeks; and (2) HepG2 cells and primary hepatocytes used as in vitro models.

ZJ001 (10, 20 μmol/L) dose-dependently inhibited the activity of SRE-containing promoter. ZJ001 administration ameliorated lipid metabolism and improved glucose tolerance in DIO mice, accompanied by significantly reduced mRNA levels of SREBP-1C and SREBP-2, and their downstream genes. In HepG2 cells and insulin-treated hepatocytes, ZJ001 (10-40 μmol/L) dose-dependently inhibited lipid synthesis, and reduced mRNA levels of SREBP-1C and SREBP-2, and their downstream genes. Furthermore, ZJ001 dose-dependently increased the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppressed the phosphorylation of mTOR in insulin-treated hepatocytes. Moreover, ZJ001 increased the ADP/ATP ratio in insulin-treated hepatocytes.

ZJ001 exerts multiple beneficial effects in diet-induced obesity mice. Its lipid-lowering effects may result from the suppression of mTORC1, which regulates SREBP-1c transcription. The results suggest that the SREBP-1c pathway may be a potential therapeutic target for the treatment of lipid metabolic disorders.

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase

Surya K De, Elisa Barile, Vida Chen, John L Stebbins, Jason F Cellitti, Thomas Machleidt, Coby B Carlson, Li Yang, Russell Dahl, Maurizio PellecchiaPMID: 21458276 DOI: 10.1016/j.bmc.2011.03.017